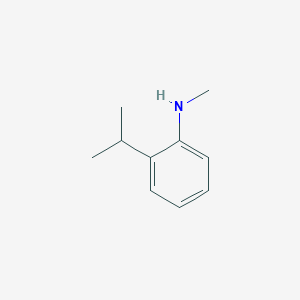

2-Isopropyl-N-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2-propan-2-ylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)9-6-4-5-7-10(9)11-3/h4-8,11H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRDCXRIXVSRXMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Crystal Structure Analysis of 2-Isopropyl-N-methylaniline

This guide provides a comprehensive, in-depth exploration of the methodologies and considerations for determining the crystal structure of 2-Isopropyl-N-methylaniline, a compound that exists as a liquid at ambient temperatures. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural characterization of small organic molecules. It moves beyond a simple recitation of protocols to explain the causal reasoning behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction: The Challenge of a Liquid Target

This compound (C₁₀H₁₅N, MW: 149.23 g/mol ) is a substituted aniline derivative that presents a significant challenge for crystallographic analysis due to its liquid state at room temperature.[1][2] The determination of its three-dimensional atomic arrangement is crucial for understanding its physicochemical properties, potential intermolecular interactions, and for rational drug design where precise molecular geometry is paramount. This guide will detail the complete workflow for its crystal structure elucidation, from obtaining single crystals to the final analysis and deposition of the structural data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅N | [1] |

| Molecular Weight | 149.23 g/mol | [1][2] |

| CAS Number | 7117-18-2 | [1] |

| Physical State | Liquid | Inferred from safety data sheets and chemical supplier information. |

| IUPAC Name | N-methyl-2-propan-2-ylaniline | [2] |

From Liquid to Crystal: The Crystallization Hurdle

The primary obstacle in the structural analysis of this compound is obtaining a single crystal suitable for X-ray diffraction.[3][4][5] For a substance that is a liquid at room temperature, conventional crystallization techniques like slow evaporation are not directly applicable.[4] Two primary strategies can be employed: in-situ cryocrystallization and chemical derivatization.

In-Situ Cryocrystallization: Freezing a Moment in Time

This technique involves growing a single crystal directly on the diffractometer from the liquid state by precisely controlled cooling.[1][6] It is the preferred method as it provides the crystal structure of the native compound without chemical modification.

-

Sample Preparation: A small amount of purified this compound is loaded into a fine glass capillary (e.g., 0.1-0.3 mm diameter).

-

Mounting: The capillary is mounted on the goniometer head of the single-crystal X-ray diffractometer, which is equipped with a cryo-cooling system (e.g., an open-flow nitrogen or helium cryostat).

-

Cooling and Crystal Growth: The temperature is slowly lowered below the compound's freezing point. The key to success is controlled cooling to promote the growth of a single crystalline domain rather than a polycrystalline or amorphous solid. This often involves rapid cooling to a glassy state, followed by controlled warming to a temperature slightly below the melting point to encourage nucleation and crystal growth. A focused laser can sometimes be used to melt and regrow specific regions to obtain a single crystal.

-

Crystal Screening: Once a crystalline solid is formed, it is examined under a microscope. If a suitable single crystal is identified (typically 0.05 to 0.5 mm in size with well-defined faces), it is centered in the X-ray beam for diffraction analysis.[7][8]

Causality behind the choice: In-situ cryocrystallization is chosen to analyze the molecule in its unadulterated form, providing the most accurate representation of its solid-state conformation and intermolecular interactions. The precise control over temperature is critical to overcome the kinetic barriers to nucleation and favor the thermodynamic product of a single, well-ordered crystal.

Chemical Derivatization: A Solid Approach

If in-situ cryocrystallization proves unsuccessful, an alternative is to convert the liquid aniline into a solid derivative that is more amenable to crystallization.[9][10][11][12] This involves reacting the amine functionality with a reagent that introduces rigidity and/or strong intermolecular interaction motifs, such as hydrogen bonding or π-stacking.

-

Reagent Selection: Choose a carboxylic acid that is known to form stable salts with amines and has a high propensity to crystallize. A common choice is a simple aromatic carboxylic acid like benzoic acid or a dicarboxylic acid like oxalic acid.

-

Reaction: Mix equimolar amounts of this compound and the chosen carboxylic acid in a suitable solvent (e.g., ethanol or acetone).

-

Crystallization: Employ standard crystallization techniques such as slow evaporation of the solvent, vapor diffusion with an anti-solvent, or slow cooling of a saturated solution to grow single crystals of the resulting salt.[4][5]

-

Crystal Selection: Isolate a well-formed crystal for X-ray diffraction.

Trustworthiness of the protocol: The formation of a salt introduces strong ionic interactions and hydrogen bonding, which significantly increases the lattice energy and the likelihood of forming a stable, crystalline solid. This method is self-validating in that a successful crystallization and subsequent structure determination will unambiguously identify the resulting salt.

Experimental Structure Determination: Probing the Crystal Lattice

Once a single crystal is obtained, its three-dimensional structure is determined using single-crystal X-ray diffraction (SC-XRD). Powder X-ray diffraction (PXRD) can be used as a complementary technique, particularly for phase identification.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise atomic arrangement within a crystal.[2][3][13]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

-

Data Collection:

-

A suitable crystal is mounted on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

-

The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2]

-

A series of diffraction images are collected as the crystal is rotated through a range of angles.[2][14] A complete dataset should be collected to ensure high completeness and redundancy.[14]

-

-

Data Reduction and Structure Solution:

-

The collected images are processed to integrate the intensities of the diffraction spots.

-

The data is corrected for various experimental factors (e.g., Lorentz and polarization effects).

-

The unit cell parameters and space group are determined.

-

The initial atomic positions are determined using direct methods or Patterson methods, often with software like SHELXS.[15]

-

-

Structure Refinement:

-

The initial structural model is refined against the experimental data using a least-squares minimization procedure with software such as SHELXL.[16][17][18]

-

This process optimizes the atomic coordinates, and atomic displacement parameters (thermal ellipsoids).

-

Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

-

The final refined structure is validated using tools like checkCIF to ensure its geometric and crystallographic reasonability.

-

Powder X-ray Diffraction (PXRD)

PXRD is a valuable complementary technique for phase identification and for analyzing polycrystalline samples.[19][20][21] For a compound that is a liquid at room temperature, PXRD would be performed on the cryocrystallized solid.

-

Sample Preparation: A polycrystalline sample of this compound is obtained by flash-cooling the liquid. The resulting solid is ground to a fine powder at low temperature.[20]

-

Data Collection: The powder is mounted on a low-temperature sample stage in a powder diffractometer. The sample is scanned over a range of 2θ angles.

-

Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ) is a fingerprint of the crystalline phase. It can be compared to the pattern calculated from the single-crystal structure to confirm phase purity.

Computational Analysis: A Theoretical Complement

Computational methods, particularly Density Functional Theory (DFT), provide a powerful means to complement and validate the experimental crystal structure.[22][23][24][25]

-

Model Building: An initial molecular model of this compound is built.

-

Calculation: A geometry optimization is performed using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)).[23]

-

Comparison: The bond lengths, bond angles, and torsion angles of the computationally optimized structure are compared with the values obtained from the SC-XRD experiment. A good agreement between the two provides strong validation for the experimental structure.

Analysis of the Crystal Structure: Unveiling Molecular Interactions

Once the crystal structure is determined, a detailed analysis of the molecular geometry, conformation, and intermolecular interactions is performed.

-

Molecular Geometry: Bond lengths, bond angles, and torsion angles are analyzed and compared to expected values and to the computationally optimized structure.

-

Conformation: The conformation of the isopropyl and N-methyl groups relative to the aniline ring is examined.

-

Intermolecular Interactions: The packing of the molecules in the crystal lattice is analyzed to identify any significant intermolecular interactions, such as C-H···π interactions or other weak hydrogen bonds. Software like Mercury can be used for visualization and analysis of the crystal packing.

-

Symmetry: The crystallographic symmetry elements present in the unit cell are identified.

Data Reporting and Deposition: Ensuring Scientific Legacy

The final step in the crystal structure analysis is the proper reporting and deposition of the data to ensure its accessibility to the scientific community.

-

Crystallographic Information File (CIF): The final results of the crystal structure determination are compiled into a standard Crystallographic Information File (CIF).[26][27][28][29] This file contains all the necessary information about the crystal, data collection, and the refined structural model.

-

Database Deposition: The CIF is deposited in a public crystallographic database, most commonly the Cambridge Structural Database (CSD) for small organic molecules.[30][31][32][33][34] Upon deposition, a unique deposition number is assigned, which should be included in any publication reporting the structure.

Caption: Workflow for Crystallographic Data Deposition.

Conclusion

The crystal structure analysis of a liquid compound like this compound presents unique challenges that can be overcome through a systematic and multi-faceted approach. The choice between in-situ cryocrystallization and chemical derivatization is a critical first step, guided by the principle of obtaining a high-quality single crystal. A rigorous application of single-crystal X-ray diffraction, complemented by powder diffraction and computational modeling, ensures the determination of an accurate and reliable crystal structure. The final, crucial step of data deposition in a public repository upholds the principles of scientific integrity and contributes to the collective knowledge of the chemical sciences. This guide provides the foundational framework for researchers to confidently undertake such structural investigations.

References

-

Chopra, D., & Dey, D. (2014). The Art of in situ Cryocrystallization. Resonance, 19(12), 1100-1111. [Link]

-

Oreate AI. (2026, January 7). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Oreate AI Blog. [Link]

-

University of York, Department of Chemistry. (n.d.). scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]

-

Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

-

Sheldrick, G. M. (1997). SHELXL-97. Program for Crystal Structure Refinement. University of Göttingen, Germany. [Link]

-

ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Preparation of Single Crystals for X-ray Diffraction. [Link]

-

Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL. [Link]

-

Carleton College, Science Education Resource Center. (2007, May 17). Single-crystal X-ray Diffraction. [Link]

-

ResearchGate. (n.d.). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. [Link]

-

ResearchGate. (2025, March 14). How to Grow a Crystal for Single Crystal X-ray Diffraction analysis? [Link]

-

ResearchGate. (2025, August 7). DFT theoretical studies of anions of aniline and its several derivatives. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit a Structure in the CSD. [Link]

-

Oak Ridge National Laboratory Neutron Sciences. (n.d.). Methods and Tutorials – Single Crystal Diffraction. [Link]

-

Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

-

International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]

-

Al-Hussain, S. A., El-Azhary, A. A., & Al-Amshany, Z. M. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties. Molecules, 28(3), 1198. [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). Deposit. [Link]

-

ResearchGate. (2025, August 10). The art of in situ cryocrystallization. [Link]

-

Chemistry LibreTexts. (2023, August 29). Derivatization. [Link]

-

Carleton College, Science Education Resource Center. (2018, June 15). X-ray Powder Diffraction (XRD). [Link]

-

International Union of Crystallography. (n.d.). A Guide to CIF for Authors. [Link]

-

MIT OpenCourseWare. (n.d.). The SHELX package. [Link]

-

Drawell. (n.d.). XRD Sample Preparation: Best Practices for Different Sample Forms. [Link]

-

Wang, D., et al. (2026, January 28). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. Journal of the American Chemical Society. [Link]

-

Minor, W., Cymborowski, M., Otwinowski, Z., & Chruszcz, M. (2006). Data Collection for Crystallographic Structure Determination. Methods in Molecular Biology, 364, 107-121. [Link]

-

Wikipedia. (n.d.). Cambridge Structural Database. [Link]

-

arXiv. (2025, January 21). On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [Link]

-

Oxford Cryosystems. (n.d.). Single Crystal Diffraction. [Link]

-

OlexSys. (n.d.). Structure Refinement. [Link]

-

ResearchGate. (2016, November 19). How can i take XRD from my samples?(They are in a state of aqueous solution)? [Link]

-

Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. [Link]

-

Jhaa, G. (2023, October 5). Geometry Optimization Using DFT || Gaurav Jhaa #reels #shorts [Video]. YouTube. [Link]

-

Lightfoot, M., & Ward, S. (2018, December 4). The Cambridge Structural Database – Developments in deposition and access. Cambridge Crystallographic Data Centre. [Link]

-

Chemistry LibreTexts. (2023, August 29). Powder X-ray Diffraction. [Link]

-

Cockcroft, J. K. (n.d.). Introduction to Powder Crystallographic Information File (CIF). Birkbeck College, University of London. [Link]

-

Kim, H., et al. (2021). Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor. The Journal of Physical Chemistry C, 125(34), 18776-18785. [Link]

-

Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. [Link]

-

DATACC. (n.d.). Cambridge Crystallographic Data Centre (CCDC). [Link]

-

Colgate University. (n.d.). Protein XRD Protocols - X-ray Diffraction Data Collection. [Link]

-

International Union of Crystallography. (n.d.). Crystallographic Information Framework. [Link]

Sources

- 1. ias.ac.in [ias.ac.in]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 4. Chemistry Teaching Labs - scXRD: Growing single crystals [chemtl.york.ac.uk]

- 5. How To [chem.rochester.edu]

- 6. researchgate.net [researchgate.net]

- 7. chemistryviews.org [chemistryviews.org]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. oxcryo.com [oxcryo.com]

- 14. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ocw.mit.edu [ocw.mit.edu]

- 16. cad4.cpac.washington.edu [cad4.cpac.washington.edu]

- 17. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure Refinement | OlexSys [olexsys.org]

- 19. X-ray Diffraction (XRD) - Overview | Malvern Panalytical [malvernpanalytical.com]

- 20. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure–Stability Study of the FMO and NLO Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 24. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 25. Computational Investigation of Precursor Blocking during Area-Selective Atomic Layer Deposition Using Aniline as a Small-Molecule Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 26. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 27. iucr.org [iucr.org]

- 28. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 29. Introduction to Powder Crystallographic Information File (CIF) [pd.chem.ucl.ac.uk]

- 30. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 31. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 32. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 33. iucr.org [iucr.org]

- 34. Cambridge Crystallographic Data Centre (CCDC) - DATACC [datacc.org]

2-Isopropyl-N-methylaniline material safety data sheet (MSDS)

Safety, Handling, and Synthetic Utility in Drug Development [1]

Executive Summary

2-Isopropyl-N-methylaniline (CAS: 7117-18-2) is a sterically hindered secondary aniline derivative utilized primarily as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs).[1][2] Its structural uniqueness lies in the ortho-isopropyl group, which provides significant steric bulk, modulating the nucleophilicity of the nitrogen atom.[1] This feature is critical in preventing over-alkylation during drug design and enhancing metabolic stability against N-acetylation.[1]

This guide synthesizes the physicochemical profile, toxicological mechanisms, and rigorous handling protocols required for this compound, moving beyond standard MSDS data to provide actionable insights for research applications.

Physicochemical Characterization

The introduction of an isopropyl group at the ortho position and a methyl group on the nitrogen creates a lipophilic, high-boiling liquid.[1] The steric hindrance around the nitrogen atom significantly alters its reactivity compared to N-methylaniline.[1]

| Property | Value | Technical Insight |

| CAS Number | 7117-18-2 | Free base form.[1] (HCl Salt: 104338-66-1) |

| Molecular Formula | C₁₀H₁₅N | Secondary amine.[1] |

| Molecular Weight | 149.23 g/mol | Suitable for fragment-based drug discovery.[1] |

| Physical State | Yellowish Liquid | Oxidizes to dark brown/red upon air exposure.[1] |

| Boiling Point | ~215–225°C (Predicted) | High boiling point requires vacuum distillation for purification. |

| Density | ~0.95 g/cm³ (Predicted) | Slightly less dense than water; phase separates easily. |

| LogP | 2.9 (Calculated) | Highly lipophilic; readily crosses biological membranes. |

| pKa | ~5.3 (Conjugate acid) | Weak base; protonated at physiological pH. |

Hazard Identification & Toxicology (GHS)

Signal Word: DANGER

As an aniline derivative, this compound poses specific hematological risks, primarily methemoglobinemia .[1] The N-alkyl group does not eliminate this risk, as metabolic N-demethylation can regenerate the primary amine toxophore.[1]

Core Hazards

-

H301/H311/H331 (Acute Toxicity): Toxic by ingestion, skin contact, or inhalation. Rapid absorption through intact skin is a critical risk factor.

-

H373 (STOT-RE): May cause damage to organs (Blood/Spleen) through prolonged or repeated exposure.[1] Mechanism involves oxidation of Hemoglobin (Fe²⁺) to Methemoglobin (Fe³⁺), impairing oxygen transport.

-

H319/H315: Causes serious eye irritation and skin irritation.[3][4]

-

H410: Very toxic to aquatic life with long-lasting effects.[1][4][5]

Mechanistic Toxicology Diagram

The following pathway illustrates the bioactivation of the compound leading to toxicity.

Figure 1: Metabolic activation pathway leading to methemoglobinemia. The N-methyl group is first removed, generating the primary amine which undergoes N-hydroxylation.[1]

Safe Handling & Storage Protocols

Standard laboratory handling is insufficient due to the compound's skin permeability and oxidative instability.

Engineering Controls

-

Containment: All weighing and transfer operations must occur within a certified chemical fume hood .

-

Glove Selection: Standard nitrile gloves may offer insufficient breakthrough time for aromatic amines.[1] Double-gloving (Laminate/PE inner, Nitrile outer) or Silver Shield® gloves are recommended for prolonged handling.[1]

-

Atmosphere: The compound is sensitive to oxidation (darkening over time). Store under an inert atmosphere (Argon or Nitrogen) .

Self-Validating Storage System

-

Container: Amber glass vials with Teflon-lined caps to prevent photo-oxidation and leaching.[1]

-

Visual Check: A color change from pale yellow to dark brown/red indicates significant oxidation. If this occurs, repurify via vacuum distillation before use in sensitive catalysis.

-

Segregation: Store away from oxidizing agents (peroxides, nitrates) and strong acids to prevent exothermic salt formation or degradation.

Emergency Response

-

Inhalation: Remove to fresh air. If cyanosis (blue lips/nails) appears, administer oxygen.

-

Skin Contact: IMMEDIATE washing with soap and water for 15 minutes. Do not use ethanol/solvents, as they enhance absorption.

-

Antidote: In cases of severe methemoglobinemia, Methylene Blue is the specific antidote. Ensure medical personnel are aware of the aniline exposure.

Synthetic Applications & Utility

For the drug development chemist, this compound is a valuable building block.[1] Its steric bulk prevents the formation of quaternary ammonium salts during alkylation reactions, making it a "controlled" nucleophile.

Synthesis of the Material (Reductive Amination)

The most robust route to high-purity this compound avoids over-methylation by using reductive amination.[1]

Figure 2: Eschweiler-Clarke synthesis route.[1] This method is preferred over direct alkylation with methyl iodide to avoid quaternary salt formation.[1]

Application: Synthesis of Hindered Amides

This compound is frequently used to synthesize sterically hindered amides (e.g., chloroacetanilides) which serve as pharmacophores in sodium channel blockers or herbicides.

-

Protocol: React this compound with chloroacetyl chloride in the presence of a non-nucleophilic base (e.g., K₂CO₃) in toluene.

-

Observation: The ortho-isopropyl group forces the amide bond into a specific conformation (atropisomerism), which can be exploited for chiral resolution in drug design.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18686608, this compound.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-Isopropylaniline (Analogue Data).[1] Retrieved from [Link][1]

-

Knipe, A. C., & Watts, W. E. (Eds.). (1980). Organic Reaction Mechanisms.[1] John Wiley & Sons.[1][6][7][8] (Mechanistic grounding for Eschweiler-Clarke reaction).

-

U.S. National Library of Medicine. Toxnet: Hazardous Substances Data Bank (HSDB) - Aniline Derivatives.[1] (Toxicology mechanism verification).

Sources

- 1. prepchem.com [prepchem.com]

- 2. guidechem.com [guidechem.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Isopropyl-5-methylaniline | C10H15N | CID 20563827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. N-Methylaniline | C7H9N | CID 7515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-Isopropyl-N-methylaniline as a Versatile Precursor in the Synthesis of Novel Chloroacetamide Herbicides

Introduction: The Enduring Importance of Chloroacetamide Herbicides and the Quest for Novel Active Ingredients

The chloroacetamide class of herbicides remains a cornerstone of modern agriculture, providing essential pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn and soybeans.[1] Their efficacy stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process for plant growth and development.[2][3] The disruption of VLCFA synthesis leads to a cessation of cell division and expansion, ultimately resulting in weed mortality.[2] Prominent examples of chloroacetamide herbicides include alachlor, metolachlor, and butachlor, all of which are synthesized from substituted anilines.[1]

The continuous need for new herbicidal solutions to combat evolving weed resistance and meet diverse agronomic requirements drives the exploration of novel molecular scaffolds. Substituted anilines are pivotal starting materials in the synthesis of these herbicides, and the nature of the substituents on the aniline ring significantly influences the biological activity of the final compound.[4] This document outlines the synthetic utility of 2-Isopropyl-N-methylaniline as a precursor for a novel chloroacetamide herbicide, leveraging established synthetic methodologies for this class of compounds. While not currently a direct precursor to a commercialized herbicide, its structural analogy to the starting materials of proven herbicides like propisochlor and butachlor suggests its potential in the development of new, effective agrochemicals.

This guide provides detailed protocols for the synthesis of a novel chloroacetamide herbicide candidate from this compound, offering insights into the causality of experimental choices and ensuring a framework for reproducible and scalable synthesis.

Proposed Synthetic Pathway: A Two-Step Approach to a Novel Chloroacetamide Herbicide

The synthesis of the target herbicidal compound from this compound is proposed as a two-step process, a common strategy in the production of chloroacetamide herbicides.

-

N-Chloroacetylation: The initial step involves the reaction of this compound with chloroacetyl chloride to form the key intermediate, N-(chloroacetyl)-2-isopropyl-N-methylaniline. This reaction introduces the reactive chloroacetyl moiety, which is essential for the herbicidal activity.[5]

-

N-Alkoxymethylation: The second step involves the introduction of an N-alkoxymethyl group, a common structural feature in many commercial chloroacetamide herbicides that can enhance efficacy and selectivity. In this proposed synthesis, we will focus on the introduction of an isopropoxymethyl group.

The overall synthetic scheme is depicted below:

Caption: Proposed two-step synthesis of a novel chloroacetamide herbicide.

Experimental Protocols

PART 1: Synthesis of N-(chloroacetyl)-2-isopropyl-N-methylaniline (Intermediate)

Causality of Experimental Choices:

-

Reaction Type: This is a nucleophilic acyl substitution reaction where the secondary amine (this compound) acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.

-

Solvent: Dichloromethane (DCM) is a common solvent for this reaction as it is inert, has a low boiling point for easy removal, and effectively dissolves both the aniline and the acid chloride.

-

Base: Triethylamine (TEA) is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the reaction to completion and prevents the protonation of the starting aniline, which would render it non-nucleophilic.

-

Temperature: The reaction is initiated at 0°C to control the initial exothermic reaction between the highly reactive chloroacetyl chloride and the amine. The reaction is then allowed to proceed at room temperature to ensure completion.

Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Add triethylamine (1.5 equivalents) to the solution and cool the mixture to 0°C in an ice bath.

-

Addition of Chloroacetyl Chloride: Add a solution of chloroacetyl chloride (1.2 equivalents) in anhydrous DCM dropwise to the stirred mixture over a period of 30-60 minutes, maintaining the temperature at 0-5°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Work-up:

-

Wash the reaction mixture with water (2 x volume of DCM).

-

Wash with a saturated aqueous solution of sodium bicarbonate (1 x volume of DCM).

-

Wash with brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure N-(chloroacetyl)-2-isopropyl-N-methylaniline.

| Parameter | Value/Condition | Rationale |

| Reactants | This compound, Chloroacetyl chloride | Amine nucleophile and acylating agent. |

| Solvent | Dichloromethane (anhydrous) | Inert, good solubility for reactants. |

| Base | Triethylamine | Acid scavenger to neutralize HCl. |

| Temperature | 0°C to Room Temperature | Controls exothermicity, then drives to completion. |

| Reaction Time | 4-6 hours | Ensures complete conversion. |

| Work-up | Aqueous washes | Removes triethylamine hydrochloride and unreacted reagents. |

PART 2: Synthesis of N-(isopropoxymethyl)-N-(2-isopropyl-N-methylphenyl)chloroacetamide (Final Product)

Causality of Experimental Choices:

-

Reaction Type: This step involves the formation of an N-alkoxymethyl group. The reaction proceeds via the formation of a hemiaminal intermediate from the reaction of the amide with formaldehyde, which is then etherified with isopropanol under acidic or basic conditions.

-

Reagents: Formaldehyde provides the methylene bridge, and isopropanol is the alcohol for the formation of the isopropoxymethyl group. A base is typically used to facilitate the initial reaction with formaldehyde.

-

Temperature: The reaction is typically carried out at a slightly elevated temperature to promote the formation of the N-isopropoxymethyl derivative.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend N-(chloroacetyl)-2-isopropyl-N-methylaniline (1 equivalent) and paraformaldehyde (1.5 equivalents) in isopropanol.

-

Addition of Base: Add a catalytic amount of a suitable base (e.g., potassium carbonate).

-

Reaction Progression: Heat the mixture to reflux (approximately 80-90°C) and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Work-up:

-

Cool the reaction mixture to room temperature and filter to remove any inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the excess isopropanol.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel to yield the final product, N-(isopropoxymethyl)-N-(2-isopropyl-N-methylphenyl)chloroacetamide.

| Parameter | Value/Condition | Rationale |

| Reactants | N-(chloroacetyl)-2-isopropyl-N-methylaniline, Paraformaldehyde, Isopropanol | Amide, methylene source, and alcohol for alkoxymethylation. |

| Base | Potassium Carbonate (catalytic) | Facilitates the reaction with formaldehyde. |

| Temperature | Reflux (80-90°C) | Drives the reaction to completion. |

| Reaction Time | 4-6 hours | Ensures complete conversion. |

| Work-up | Filtration and aqueous washes | Removes inorganic salts and water-soluble impurities. |

Mechanism of Action and Biological Significance

The herbicidal activity of the synthesized N-(isopropoxymethyl)-N-(2-isopropyl-N-methylphenyl)chloroacetamide is predicated on its classification as a chloroacetamide. The primary mode of action for this class of herbicides is the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[2][3][7] VLCFAs are essential components of plant cell membranes and are crucial for various developmental processes, including cell division and expansion.

The chloroacetyl group is a key pharmacophore, acting as an electrophile that can covalently bind to sulfhydryl groups of enzymes involved in VLCFA biosynthesis.[7] This irreversible inhibition disrupts the production of VLCFAs, leading to the observed herbicidal effects, which typically manifest as stunted growth of emerging shoots and roots in susceptible weed species.[7]

The structural features of the aniline ring, such as the isopropyl and methyl substituents, play a critical role in determining the molecule's lipophilicity, steric hindrance, and ultimately, its binding affinity to the target enzyme, thereby influencing its herbicidal potency and crop selectivity.[4]

Caption: Simplified mechanism of action of chloroacetamide herbicides.

Safety and Handling Precautions

This compound:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

Chloroacetyl Chloride:

-

Highly Corrosive and Toxic: Chloroacetyl chloride is a highly reactive and corrosive chemical.[8][9] It reacts violently with water and is a lachrymator.[10]

-

Handling: Must be handled in a fume hood with extreme caution.

-

PPE: Wear chemical-resistant gloves, a face shield in addition to safety goggles, and a lab coat.[9] A respirator may be necessary for certain operations.[11]

-

Spills: In case of a spill, neutralize with a suitable agent (e.g., sodium bicarbonate) and absorb with an inert material.

General Laboratory Practices:

-

Always work in a well-ventilated laboratory.

-

Have appropriate spill containment and cleanup materials readily available.

-

Consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

This compound presents a valuable, yet underexplored, starting material for the synthesis of novel chloroacetamide herbicides. The protocols detailed in this application note provide a robust and scientifically grounded framework for the synthesis of a new herbicidal candidate. By leveraging established synthetic routes for this important class of agrochemicals, researchers can efficiently explore new chemical space in the ongoing effort to develop more effective and selective weed management solutions. The provided insights into the causality of experimental choices and the underlying mechanism of action are intended to empower researchers in their pursuit of innovative agrochemical discovery.

References

- Google Patents. Method for preparing 2-chloro-N-(4-fluorophenyl)-N-isopropylacetamide. CN103664675A.

-

ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]

-

Organic Syntheses. ω-CHLOROISONITROSOACETOPHENONE. [Link]

-

MDPI. Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate. [Link]

- Google Patents. Synthesis of n-methylaniline. US3819709A.

-

Semantic Scholar. REACTIONS OF N-CHLORACETYLATION OF TOLUIDINE ISOMERS. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. [Link]

-

Cambridge University Press & Assessment. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides1. [Link]

- Google Patents.

-

PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. [Link]

-

International Journal of Pharma Sciences and Research. SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

-

bioRxiv. SYNTHETIC METHODS General methods. [Link]

-

ResearchGate. Mode of Action for Chloroacetamides and Functionally Related Compounds. [Link]

-

ResearchGate. Synthesis and characterization of N-alkyl hydroxyacetamides. [Link]

-

ResearchGate. A novel synthesis of chloroacetamide derivatives via C-amidoalkylation of aromatics by 2-chloro-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide. [Link]

-

Loba Chemie. CHLOROACETYL CHLORIDE FOR SYNTHESIS MSDS CAS-No.. [Link]

-

NJ.gov. Common Name: CHLOROACETYL CHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED W. [Link]

-

PubMed Central. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. [Link]

-

Oklahoma State University. Herbicide How-To: Understanding Herbicide Mode of Action. [Link]

-

MDPI. Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Chloroacetamide in Modern Agrochemical Development. [Link]

- Google Patents. Improved method for synthesis of beta-blocker. RU2423346C2.

-

ResearchGate. Scheme 1. Syntheses of chloroacetyl chloride derivatives (1-8). [Link]

-

National Institutes of Health. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. [Link]

-

PubChem. Chloroacetamide. [Link]

-

Chemical Emergency Medical Guidelines. Chloroacetyl chloride (ClCH2COCl) D 1 Information and recommendations for patients. [Link]

-

PubMed. Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity. [Link]

-

ResearchGate. Herbicidal activity of synthesized chloroacetamide compounds against weeds of A. arvensis and L. temulentum. [Link]

Sources

- 1. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 8. Chloroacetyl chloride: applications in synthesis and toxicology_Chemicalbook [chemicalbook.com]

- 9. nj.gov [nj.gov]

- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]

- 11. lobachemie.com [lobachemie.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropyl-N-methylaniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Isopropyl-N-methylaniline. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and product purity.

Introduction

The N-methylation of 2-isopropylaniline to produce this compound is a common transformation in organic synthesis. The bulky ortho-isopropyl group, however, presents unique challenges that can lead to suboptimal results. This guide will address these specific issues, providing both theoretical explanations and practical, field-tested solutions to empower you to overcome these synthetic hurdles. The most common and direct route for this synthesis is the Eschweiler-Clarke reaction, a specific type of reductive amination.[1][2][3] This method utilizes formaldehyde as the carbon source for the methyl group and formic acid as the reducing agent.[1][2]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis of this compound via the Eschweiler-Clarke reaction.

Problem 1: Consistently Low Yield of this compound

Question: I am performing an Eschweiler-Clarke reaction with 2-isopropylaniline, but my yields are consistently below 50%. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the N-methylation of 2-isopropylaniline are a common issue, primarily due to the steric hindrance imposed by the ortho-isopropyl group. This bulkiness can impede the initial formation of the iminium ion, a key intermediate in the reaction mechanism.[4] Here’s a systematic approach to troubleshoot and optimize your reaction:

1. Suboptimal Reaction Conditions:

-

Temperature and Reaction Time: Sterically hindered anilines often require more forcing conditions than their unhindered counterparts.

-

Recommendation: Gradually increase the reaction temperature to 80-100 °C and extend the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the optimal duration. A typical procedure involves heating the reaction mixture for several hours.[5]

-

-

Reagent Stoichiometry: An inappropriate ratio of formaldehyde and formic acid can lead to incomplete reaction or the formation of side products.

-

Recommendation: Use a molar excess of both formaldehyde and formic acid. A common starting point is 2-3 equivalents of formaldehyde and 2-3 equivalents of formic acid relative to the 2-isopropylaniline.[1]

-

2. Incomplete Reaction:

-

Monitoring: It is crucial to confirm that the reaction has gone to completion.

-

Recommendation: Before the work-up, take a small aliquot of the reaction mixture, quench it, and analyze it by GC-MS or ¹H NMR to check for the presence of the starting material, 2-isopropylaniline.

-

3. Product Loss During Work-up and Purification:

-

Work-up Procedure: Improper work-up can lead to significant product loss. The product, being a tertiary amine, is basic and will be protonated in the acidic reaction mixture.

-

Recommendation: After the reaction is complete, cool the mixture and carefully basify it with a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH greater than 10. This will deprotonate the amine and allow for efficient extraction into an organic solvent.[5]

-

-

Extraction:

-

Recommendation: Use a suitable organic solvent for extraction, such as diethyl ether, ethyl acetate, or dichloromethane. Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

-

-

Purification:

-

Recommendation: this compound is a liquid at room temperature. Purification is typically achieved by vacuum distillation. If distillation is not feasible or if impurities have close boiling points, column chromatography on silica gel using a hexane/ethyl acetate gradient can be an effective alternative.[6]

-

Experimental Protocol: Optimized Eschweiler-Clarke Methylation of 2-Isopropylaniline

-

To a round-bottom flask charged with 2-isopropylaniline (1.0 eq), add formic acid (3.0 eq) and formaldehyde (37 wt. % in H₂O, 3.0 eq).

-

Heat the reaction mixture to 90-100 °C and maintain this temperature for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and carefully add it to an ice-cold solution of 2M NaOH until the pH is >10.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

Problem 2: Presence of Significant Impurities in the Final Product

Question: My final product shows multiple spots on TLC and peaks in the GC-MS analysis besides the desired this compound. What are these impurities and how can I avoid them?

Answer:

The presence of impurities is a common challenge. Understanding their origin is key to mitigating their formation.

1. Unreacted Starting Material:

-

Cause: As discussed in the previous section, incomplete reaction due to steric hindrance or suboptimal conditions is a primary cause.

-

Solution: Refer to the recommendations in "Problem 1" to drive the reaction to completion.

2. N-formyl-2-isopropylaniline:

-

Cause: This amide byproduct can form if the reduction of the intermediate iminium ion is not efficient.

-

Solution: Ensure a sufficient excess of formic acid is used, as it acts as the hydride donor for the reduction step. Maintaining the reaction at an elevated temperature helps to facilitate the decarboxylation of formic acid and the subsequent reduction.

3. Over-methylation (Quaternary Ammonium Salt):

-

Cause: While the Eschweiler-Clarke reaction is known to selectively produce tertiary amines and stop there, under certain conditions, trace amounts of the quaternary ammonium salt might be hypothesized, though this is mechanistically unlikely.[1]

-

Solution: The reaction mechanism itself prevents the formation of a stable iminium ion from a tertiary amine, thus halting the reaction at the tertiary amine stage.[1] If you suspect the presence of a quaternary salt, it would be highly water-soluble and easily removed during the basic work-up and extraction.

Troubleshooting Workflow for Impurity Analysis ```dot digraph "Troubleshooting Impurities" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=3];

}

Sources

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. name-reaction.com [name-reaction.com]

- 3. Eschweiler-Clarke Reaction [organic-chemistry.org]

- 4. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Degradation Pathways of 2-Isopropyl-N-methylaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Isopropyl-N-methylaniline. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this compound. Our goal is to equip you with the knowledge to anticipate potential stability issues, design robust experiments, and interpret your results with confidence.

Introduction

This compound is an N-alkylated aromatic amine, a structural motif present in various pharmaceuticals and industrial chemicals. Understanding its degradation pathways is critical for ensuring product stability, safety, and efficacy. This guide is structured to address common questions and challenges encountered during stability and forced degradation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under typical stress conditions?

Based on the chemical structure of this compound, which features a secondary amine and a substituted benzene ring, the primary degradation pathways are expected to be oxidation and photodegradation . Hydrolysis is generally less likely for the N-alkyl and C-C bonds under typical conditions but may be relevant under extreme pH and temperature.

-

Oxidative Degradation: The secondary amine is susceptible to oxidation, which can lead to the formation of N-oxides, demethylation, and potentially polymerization. The isopropyl group and the aromatic ring can also be oxidized, leading to hydroxylated byproducts.[1][2]

-

Photodegradation: Aromatic amines can be sensitive to light.[3] UV or visible light exposure can generate reactive oxygen species (ROS) that accelerate oxidation, leading to a complex mixture of degradants.[4][5]

-

Hydrolytic Degradation: While the aniline structure is generally stable to hydrolysis, extreme pH conditions (strong acid or base) combined with high temperatures could potentially promote degradation, although this is expected to be slower than oxidation or photolysis.[6][7]

Troubleshooting Guides

Scenario 1: Unexpected Peaks Observed During Oxidative Stress Studies

Question: I am performing a forced degradation study using hydrogen peroxide and I am observing several unexpected peaks in my HPLC chromatogram. How can I identify these and what are the likely degradation products?

Answer:

The presence of multiple peaks following oxidative stress is common due to the reactivity of the N-methylaniline core. The likely degradation products arise from reactions at the nitrogen atom and the aromatic ring.

Proposed Oxidative Degradation Pathway:

-

N-Oxidation: The initial and most common oxidation product is likely the N-oxide of this compound.

-

N-Demethylation: Further oxidation can lead to the cleavage of the N-methyl group, forming 2-Isopropylaniline .

-

Ring Hydroxylation: The aromatic ring can be hydroxylated, primarily at the para-position to the bulky isopropyl group, forming 4-hydroxy-2-Isopropyl-N-methylaniline .

-

Polymerization: Oxidative conditions can also lead to the formation of colored polymeric species, which might appear as a broad hump in the baseline or as multiple small, poorly resolved peaks.[1]

Experimental Protocol for Identification:

To identify these unknown peaks, a systematic approach is required:

-

Mass Spectrometry (LC-MS): This is the most powerful tool for identifying degradation products. By comparing the mass-to-charge ratio (m/z) of the parent compound with the new peaks, you can deduce the molecular weight changes corresponding to oxidation (+16 Da), demethylation (-14 Da), etc.

-

Forced Degradation with Different Oxidants: Using different oxidizing agents (e.g., AIBN, m-CPBA) can sometimes produce a different profile of degradants, aiding in the elucidation of the reaction mechanism.

-

Synthesis of Expected Degradants: If possible, synthesize the suspected degradation products (e.g., 2-Isopropylaniline, N-oxide) to use as standards for confirmation by retention time and spectral matching.

Data Summary: Potential Oxidative Degradation Products

| Proposed Degradant | Molecular Weight ( g/mol ) | Expected Mass Change (Da) | Plausible Mechanism |

| This compound N-oxide | 165.23 | +16 | Oxidation of the nitrogen atom |

| 2-Isopropylaniline | 135.21 | -14 | N-demethylation |

| 4-hydroxy-2-Isopropyl-N-methylaniline | 165.23 | +16 | Ring hydroxylation |

Scenario 2: Significant Degradation Observed Under Photostability Testing

Question: My sample of this compound shows significant color change and degradation when exposed to light as per ICH Q1B guidelines. What is happening and how can I mitigate this?

Answer:

Aromatic amines are often photosensitive. The color change you are observing is likely due to the formation of colored degradation products, potentially including polymeric species. Photodegradation is often mediated by reactive oxygen species (ROS) generated upon light exposure.

Proposed Photodegradation Pathway:

Caption: Proposed photodegradation workflow for this compound.

Troubleshooting and Mitigation:

-

Confirm Photodegradation: Run a control experiment where the sample is protected from light but exposed to the same temperature and humidity to confirm that light is the primary stressor.

-

Analytical Method Validation: Ensure your analytical method is stability-indicating, meaning it can resolve the parent compound from its photodegradants.

-

Formulation Strategies:

-

UV Protectants: If this is for a formulated product, consider adding UV-absorbing excipients.

-

Antioxidants: The inclusion of antioxidants can quench the ROS that drive photodegradation.

-

Opaque Packaging: This is the most straightforward solution for light-sensitive compounds.

-

Experimental Protocol for Photostability Testing (ICH Q1B):

-

Sample Preparation: Prepare samples of the drug substance and, if applicable, the drug product.

-

Light Exposure: Expose the samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt hours per square meter.[8]

-

Control Samples: Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

-

Analysis: At appropriate time points, analyze the exposed and control samples for degradation and changes in physical properties (e.g., color, clarity).

Scenario 3: No Significant Degradation Observed Under Hydrolytic or Thermal Stress

Question: I have subjected this compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral hydrolysis at 60°C for 7 days, as well as thermal stress at 80°C, but I see minimal to no degradation. Is this expected?

Answer:

Yes, this is plausible. The C-N and C-C bonds in this compound are generally stable to hydrolysis under these conditions.[6] While some degradation might be expected at very high temperatures or extreme pH over extended periods, the compound is likely more susceptible to oxidation and photolysis.

Workflow for Forced Degradation Studies:

Caption: A typical workflow for forced degradation studies.

Considerations for "No Degradation" Results:

-

Stress Level: If no degradation is observed, it may be necessary to increase the stress level (e.g., higher temperature, longer duration, higher concentration of stressing agent) to achieve the target degradation of 5-20%.[9] However, be cautious not to use conditions that are so harsh they produce irrelevant degradation pathways.

-

Method Sensitivity: Ensure your analytical method is sensitive enough to detect low levels of degradation.

-

Justification: If the molecule is indeed highly stable under certain conditions, this is a valid result and should be documented as such in your stability report.

References

- Ambla, V., & Patel, K. (2016). Forced degradation studies.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link][6]

-

Singh, R., & Kumar, R. (2019). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.[9]

-

Mažeikienė, R., Niaura, G., & Malinauskas, A. (2007). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Journal of the Serbian Chemical Society.[1]

-

Mishra, A. P., & Mishra, S. K. (2010). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry.[2]

-

Wolschann, P., & Weissenbacher, N. (2018). Photocatalytic Degradation of Organic and Inorganic Pollutants to Harmless End Products: Assessment of Practical Application Potential for Water and Air Cleaning. Catalysts.[5]

-

European Medicines Agency. (2001). Note for guidance on in-use stability testing of human medicinal products.[10]

-

Bari, S. B., Kadam, B. R., Jaiswal, Y. S., & Shirkhedkar, A. A. (2007). Forced degradation studies. MedCrave online.[8]

-

Ghosh, C., et al. (2023). Visible Light-Driven Photocatalytic Degradation of Tetracycline Using p-n Heterostructured Cr2O3/ZrO2 Nanocomposite. MDPI.[4]

-

Boreen, A. L., & Arnold, W. A. (2008). Photodegradation of pharmaceuticals in the aquatic environment: a review. Aquatic Sciences.[3]

-

Ashani, Y., & Cohen, S. G. (1971). Kinetics of hydrolysis of N-salicylidene-m-methyl aniline spectrophotometrically. Journal of the Chemical Society B: Physical Organic.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. asianpubs.org [asianpubs.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. jocpr.com [jocpr.com]

- 8. medcraveonline.com [medcraveonline.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. ema.europa.eu [ema.europa.eu]

Technical Support Center: Purity Assurance for 2-Isopropyl-N-methylaniline

[1]

Subject: Troubleshooting Impurity Profiles & Purification Protocols Ticket ID: CHEM-SUP-2024-882 Applicable Compounds: 2-Isopropyl-N-methylaniline (CAS: 7117-18-2), o-Cumidine derivatives.[1] Audience: Process Chemists, Medicinal Chemists, QA/QC Analysts.[2]

Diagnostic Hub: Identifying Your Impurity Profile

Before attempting purification, you must diagnose the specific contamination profile.[2] The steric bulk of the ortho-isopropyl group dictates both the synthesis challenges and the separation logic.[1]

The "Steric Shield" Effect

The isopropyl group at the 2-position creates a "steric shield" around the nitrogen atom.[1] This has two critical consequences:

-

Synthesis: It slows down the second methylation, making it easier to stop at the secondary amine (the desired product) compared to unhindered anilines.[1]

-

Impurities: The most common impurity is usually unreacted starting material (Primary Amine), rather than the over-alkylated tertiary amine.[1]

Common Impurity Signatures (GC/HPLC)

| Impurity Type | Chemical Name | Origin | Relative Retention (Typical) |

| Impurity A | 2-Isopropylaniline (Starting Material) | Incomplete Reaction | 0.85 - 0.90 (Elutes First) |

| Target | This compound | Product | 1.00 |

| Impurity B | 2-Isopropyl-N,N-dimethylaniline | Over-Methylation | 1.05 - 1.10 (Elutes Last) |

| Impurity C | Azobenzenes / N-Oxides | Oxidation (Air exposure) | Variable (High MW, broad peaks) |

Visualizing the Reaction & Impurity Pathways[1]

Figure 1: Reaction network showing the origin of primary and tertiary impurities. Note that the steric hindrance of the isopropyl group significantly retards the formation of the tertiary amine.[1]

Troubleshooting Guides (FAQs)

Ticket #01: "I have 5-10% starting material (Primary Amine) left. Distillation isn't separating them."[1][2]

Root Cause: The boiling point difference between 2-isopropylaniline (~225°C) and this compound (~235°C) is small (approx. 10°C).[1] On a standard rotavap or short-path distillation setup, they will co-distill.[1]

The Fix: Chemical Scavenging (The "Schiff Base" Trick) You can exploit the steric difference.[1] The primary amine is less hindered than the secondary amine and reacts much faster with aldehydes.[1]

Protocol:

-

Calculate: Determine moles of primary amine impurity via GC.

-

Add Scavenger: Add 1.1 equivalents (relative to the impurity) of Benzaldehyde or Salicylaldehyde to the crude mixture.

-

Stir: Stir at room temperature for 1-2 hours.

-

Distill: Perform a vacuum distillation. The Schiff base will remain in the pot residue, allowing the pure N-methyl product to distill over.[1]

Ticket #02: "My product turned dark brown overnight."

Root Cause: Anilines are notoriously prone to radical oxidation, forming azo-linkages and polymerization tars.[1][2] The N-methyl group activates the ring further, increasing susceptibility to air oxidation.[1]

The Fix: Storage Protocol

-

Immediate: Distill the compound under vacuum to remove the colored tars (they are non-volatile).[1]

-

Stabilize: Store under an Argon or Nitrogen atmosphere.[1]

-

Container: Amber glass is mandatory to prevent photo-oxidation.[1]

Ticket #03: "How do I remove the Tertiary Amine (Over-methylated)?"

Root Cause: You likely used a large excess of methylating agent (MeI) or high temperatures.[1]

The Fix: Chemical separation is difficult here because tertiary amines lack an N-H proton, making them chemically inert to acylation.[2] However, they are often more volatile than the secondary amine (no hydrogen bonding).[2]

-

High-Efficiency Fractionation: Use a spinning band column or a Vigreux column.[1] The tertiary amine should distill first (lower boiling point fraction).[1]

-

Prevention (Better than Cure): In future runs, limit methylating agent to 0.95 equivalents and accept some unreacted starting material, which is easier to remove (see Ticket #01).

Validated Purification Workflows

Choose the workflow that matches your available equipment and impurity profile.[1]

Workflow A: High-Purity Distillation (Physical Separation)

Best for: Large scale (>50g), impurities <5%.[2]

-

Setup: Vacuum distillation apparatus with a Vigreux column (at least 20cm).

-

Vacuum: Establish a vacuum of <10 mmHg.

-

Heat: Slowly ramp temperature.

-

Reference Data:

Workflow B: Chemical Scavenging (Chemo-Selective)

Best for: High primary amine content (>5%), difficult separations.[2]

Figure 2: Chemical scavenging workflow using benzaldehyde to anchor the primary amine impurity in the distillation pot.

Workflow C: Acid-Base Tuning (Extraction)

Best for: Removing non-basic impurities or bulk solvent removal.[1]

-

Dissolve: Dissolve crude oil in Ethyl Acetate.

-

Extract: Wash with 1M HCl (3x). The amines go into the water layer; neutral tars stay in organics.[1]

-

Wash: Wash the acidic aqueous layer with fresh Ethyl Acetate (removes trapped neutrals).[1]

-

Basify: Slowly add 2M NaOH to the aqueous layer until pH > 12.

-

Recover: Extract the milky emulsion with Dichloromethane (DCM). Dry over Na2SO4 and concentrate.

References

-

Sigma-Aldrich. 2-Isopropylaniline Product Specification & Safety Data Sheet. Link

-

ChemicalBook. 2-Isopropylaniline Properties and pKa Predictions. Link

-

National Institutes of Health (PubChem). this compound Compound Summary. Link

-

RSC Advances. Selective mono-N-methylation of amines using methanol over heterogeneous Ni catalysts. (Discusses selectivity mechanisms in hindered amines). Link

Sources

- 1. guidechem.com [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Amines | NEB Grade 12 Notes | Organic Chemistry | Sajha Notes [sajhanotes.com]

- 4. Separation of primary, secondary and tertiary amines by Hoffmann’s method [chemicalnote.com]

- 5. RU2232749C2 - Two-step method for preparing n-methylaniline - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. CN102731319A - Method for synthesizing 2-methyl-6-isopropyl aniline - Google Patents [patents.google.com]

- 8. Separation Of A Mixture Of Amines [pw.live]

- 9. 2-ISOPROPYLANILINE | 643-28-7 [chemicalbook.com]

Technical Support Center: Safe Handling and Storage of 2-Isopropyl-N-methylaniline

This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 2-Isopropyl-N-methylaniline. The protocols and information herein are designed to supplement, not replace, your institution's formal safety assessments, standard operating procedures (SOPs), and the manufacturer's Safety Data Sheet (SDS). Always consult the specific SDS for the lot number you are using before commencing any experiment.

Section 1: Core Safety Information & Hazard Identification

This compound and its structural analogs are substituted aniline compounds. Aniline and its derivatives are known for their toxicity, particularly their ability to be absorbed through the skin and cause systemic effects.[1][2] The primary hazard associated with many anilines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[1][3] Symptoms of overexposure can include headaches, dizziness, nausea, and a bluish discoloration of the skin (cyanosis), with delayed onset of several hours.[1][3]

GHS Hazard Classification (Based on Analog Data)

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4]

-

Organ Toxicity: May cause damage to organs (specifically the blood and hematopoietic system) through prolonged or repeated exposure.[1][3]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1][2][4]

-

Physical Hazard: Combustible liquid.[1]

Key Technical Data Summary

The following table summarizes essential data, primarily derived from the closely related compound N-methylaniline, to provide a conservative safety margin.

| Parameter | Value / Guideline | Rationale & Source |

| Appearance | Dark red to brown liquid | Visual identification is the first step in verifying the material.[6] |

| Primary Hazards | Toxic (Oral, Dermal, Inhalation), Organ Damage, Eye/Skin Irritant | Multiple routes of exposure are hazardous, requiring comprehensive protection.[1][5] |

| ACGIH TLV (TWA) | 0.5 ppm (for N-methylaniline) | This Threshold Limit Value represents a time-weighted average concentration for a normal 8-hour workday.[3] |

| OSHA PEL (TWA) | 2 ppm (for N-methylaniline) | The Permissible Exposure Limit is a legal limit in the United States.[3] |

| Storage Temperature | Room temperature, in a cool, dry place | Prevents degradation and pressure buildup. Must be kept away from heat sources.[1][6] |

| Incompatible Materials | Strong acids, Oxidizing agents, Acid chlorides, Isocyanates, Peroxides | To prevent violent exothermic reactions, fire, or the release of toxic fumes.[1][3][7] |

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary health risks I should be concerned about when working with this compound?

The most significant risks are its high acute toxicity through all major routes of exposure: ingestion, inhalation, and dermal (skin) contact.[2][4] Skin absorption is a particularly insidious route; contact that may seem minor can lead to significant systemic toxicity.[2] The compound targets the blood, potentially causing methemoglobinemia, which impairs the blood's ability to carry oxygen.[1][3] It is also classified as a skin and serious eye irritant.[5] Always assume this compound is hazardous upon contact and ensure no direct body exposure occurs.

Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?

A multi-layered approach to PPE is required to create a barrier against splashes, vapor inhalation, and accidental contact.

-

Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[8] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[8]

-

Eye/Face Protection: Wear chemical safety goggles that meet appropriate government standards.[8] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[8]

-

Body Protection: A flame-retardant lab coat is mandatory. For larger quantities or procedures with a higher risk of splashing, chemical-resistant aprons or coveralls should be used.[3]

-

Respiratory Protection: All handling of this compound must be performed within a certified chemical fume hood to control vapor exposure.[1][3] If engineering controls are not sufficient, a respirator may be required after a formal risk assessment.[9]

Q3: How must I store this compound to ensure stability and safety?

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous situations.

-

Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic materials.[1][6] This area should be secured and accessible only to authorized personnel.

-

Container: Keep the container tightly closed to prevent the escape of vapors and protect from moisture and air.[2][8] Containers that have been opened must be carefully resealed and kept upright.[8]

-

Environment: Protect from sources of ignition such as heat, sparks, and open flames.[6] It is also crucial to protect containers from direct sunlight.[1][3]

-

Segregation: Store separately from incompatible materials, especially strong oxidants and acids.[10]

Q4: What chemicals or materials should I never allow to come into contact with this compound?

Co-storage or mixing with incompatible materials can lead to dangerous reactions. Avoid contact with:

-

Strong Oxidizing Agents: Can cause a vigorous, potentially explosive reaction.

-

Acids, Acid Anhydrides, and Acid Chlorides: Neutralization reactions are exothermic and can be violent.[1][3][7]

-

Isocyanates, Peroxides, and Halogenated Organics: These are also incompatible and may lead to hazardous reactions.[7][11]

Q5: How do I dispose of waste containing this compound?

This chemical is very toxic to aquatic life, and its disposal is strictly regulated.[2]

-

Do not dispose of it down the drain or in regular trash.[1]

-

All waste, including contaminated consumables (gloves, wipes, absorbent material) and empty containers, must be collected in suitable, closed, and clearly labeled containers.[1][10]

-

Waste must be disposed of as hazardous waste through your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[1][3]

Section 3: Troubleshooting & Emergency Protocols

Immediate and correct response to an exposure or spill is critical. Always have your institution's emergency contact information readily available.

Protocol 1: Accidental Exposure Response

| Exposure Route | Step-by-Step Protocol | Causality & Justification |

| Skin Contact | 1. Immediately flush the affected skin with large amounts of water for at least 15 minutes.[1] 2. Simultaneously, remove all contaminated clothing, including shoes.[1][4] 3. Wash the skin thoroughly with soap and water.[1] 4. Seek immediate medical attention. Provide the SDS to the medical personnel.[1][3] | Rapid decontamination is crucial to minimize dermal absorption, which is a primary route of toxicity. Contaminated clothing can act as a continuing source of exposure. |

| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] 2. Remove contact lenses if present and easy to do.[2] 3. Seek immediate medical attention from an ophthalmologist. | Immediate and prolonged flushing is necessary to dilute and remove the chemical, preventing severe and potentially permanent eye damage. |

| Inhalation | 1. Immediately move the affected person to fresh air.[1][3] 2. If the person is not breathing, begin artificial respiration. Do not use the mouth-to-mouth method if the victim may have ingested or inhaled the substance.[1][3] 3. Keep the person warm and at rest. 4. Seek immediate medical attention.[1][3] | Removing the individual from the contaminated atmosphere is the first priority. Supplying fresh air or oxygen is critical to counteract the effects of toxic vapor inhalation. |

| Ingestion | 1. Do NOT induce vomiting.[1][3] 2. Rinse the mouth thoroughly with water.[1][3][4] 3. If the person is conscious, give two glasses of water to drink at most. 4. Call a physician or poison control center immediately.[1][3][4] | Inducing vomiting can cause aspiration of the chemical into the lungs, leading to severe chemical pneumonitis. Immediate medical guidance is essential due to the high oral toxicity. |

Protocol 2: Chemical Spill Response

| Spill Scenario | Step-by-Step Protocol | Causality & Justification |